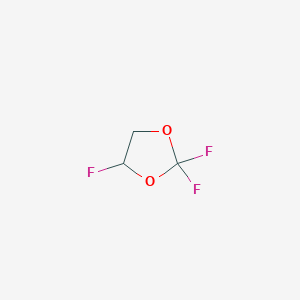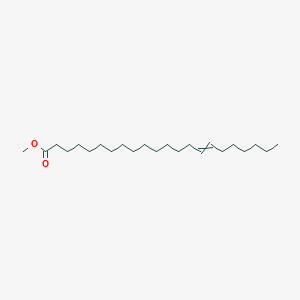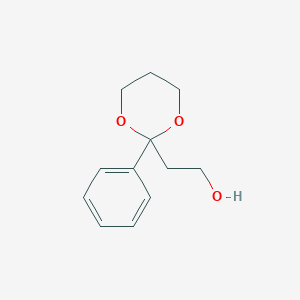
2,2,4-Trifluoro-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4-Trifluoro-1,3-dioxolane is a fluorinated heterocyclic compound characterized by a five-membered ring containing two oxygen atoms and three fluorine atoms attached to the carbon atoms. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 2,2,4-Trifluoro-1,3-dioxolane typically involves the cyclization of 1,2-propylene oxide and acetone in the presence of a catalyst. One effective method uses a catalyst composed of ionic liquid 1-alkyl-3-methylimidazolium salt and anhydrous zinc chloride . This method addresses the high catalyst cost and environmental pollution associated with previous methods using zinc trifluoromethanesulfonate.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound.
化学反応の分析
Types of Reactions: 2,2,4-Trifluoro-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or NH3 in ethanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2,2,4-Trifluoro-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its anesthetic properties and potential use in drug delivery systems.
Industry: Utilized in the production of fluorinated polymers and as a dispersant for fluorinated materials.
作用機序
The mechanism by which 2,2,4-Trifluoro-1,3-dioxolane exerts its effects involves interactions with molecular targets and pathways. For instance, its anesthetic activity is attributed to its ability to interact with neuronal ion channels, leading to the inhibition of nerve signal transmission . Additionally, its role as a solvent and reagent in chemical reactions is due to its high polarity and ability to stabilize reactive intermediates.
類似化合物との比較
1,3-Dioxolane: A non-fluorinated analog with similar structural features but different chemical properties.
1,2-Dioxolane: An isomer with adjacent oxygen atoms, often used in different chemical contexts.
Uniqueness: 2,2,4-Trifluoro-1,3-dioxolane stands out due to its fluorine atoms, which impart unique properties such as increased thermal stability, chemical resistance, and specific interactions with biological targets. These characteristics make it more suitable for specialized applications compared to its non-fluorinated counterparts.
特性
CAS番号 |
62999-58-0 |
|---|---|
分子式 |
C3H3F3O2 |
分子量 |
128.05 g/mol |
IUPAC名 |
2,2,4-trifluoro-1,3-dioxolane |
InChI |
InChI=1S/C3H3F3O2/c4-2-1-7-3(5,6)8-2/h2H,1H2 |
InChIキー |
MYBOGKHPKGZEIZ-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(O1)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide](/img/structure/B14508619.png)


![[(2-Methoxy-2-phenylethyl)selanyl]benzene](/img/structure/B14508643.png)


![N,N'-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14508658.png)
![2-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]-9H-fluoren-9-one](/img/structure/B14508659.png)





![Diethyl [ethoxy(furan-2-yl)methyl]phosphonate](/img/structure/B14508677.png)
